4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride
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Overview
Description
4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride typically involves the condensation of 3-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like chlorine, nitric acid, and sulfuric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)quinazoline
- 4-(3-chlorophenyl)quinazoline
- 2-(3-bromophenyl)quinazoline
Uniqueness
4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms at specific positions on the quinazoline ring can enhance its potency and selectivity as an enzyme inhibitor .
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)quinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2.ClH/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14;/h1-8H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYPPJUIZUHFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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